molecular formula C27H30ClNO4 B14953446 1-(4-Tert-butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Tert-butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Katalognummer: B14953446
Molekulargewicht: 468.0 g/mol
InChI-Schlüssel: DEUFRYHYOBWWEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused tricyclic scaffold with a pyrrole ring adjacent to a chromene-dione system. The tert-butyl group enhances lipophilicity, while the ether-containing side chain may improve solubility in polar solvents .

Eigenschaften

Molekularformel

C27H30ClNO4

Molekulargewicht

468.0 g/mol

IUPAC-Name

1-(4-tert-butylphenyl)-7-chloro-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H30ClNO4/c1-16(2)32-14-6-13-29-23(17-7-9-18(10-8-17)27(3,4)5)22-24(30)20-15-19(28)11-12-21(20)33-25(22)26(29)31/h7-12,15-16,23H,6,13-14H2,1-5H3

InChI-Schlüssel

DEUFRYHYOBWWEQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Stepwise Analysis

The reaction proceeds via sequential condensation, cyclization, and dehydration steps (Figure 1). Initial Schiff base formation between 2 and 3 generates an imine intermediate, which undergoes Michael addition with the enolate form of 1 . Subsequent intramolecular cyclization forms the dihydrochromeno[2,3-c]pyrrole skeleton, followed by acetic acid-catalyzed dehydration to yield the target dione.

Table 1: Optimized Parameters for Multicomponent Synthesis

Parameter Optimal Condition Impact on Yield
Solvent Anhydrous ethanol Maximizes solubility of intermediates
Temperature 80°C reflux Accelerates cyclization
Catalyst 1 mL acetic acid Enhances dehydration efficiency
Reaction Time 20 hours Balances completion vs. decomposition
Molar Ratio (1:2:3) 1:1.1:1.1 Compensates for volatility losses

Substrate Compatibility and Functionalization

The tert-butyl group is introduced via 4-tert-butylbenzaldehyde, which exhibits superior electrophilicity compared to alkyl-substituted aldehydes. The 3-(propan-2-yloxy)propylamine provides the necessary nucleophilicity for imine formation while maintaining steric accessibility. Notably, the chloro substituent at the 7-position originates from pre-functionalized methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate precursors, as direct chlorination of the fused aromatic system proves challenging.

Cascade Cyclization Strategy

An alternative route employing o-hydroxyphenyl enaminones and 2-halo-N-alkyloxyacetamides has been developed for scenarios requiring late-stage functionalization. This method excels in introducing halogen atoms and oxygen-containing side chains with precise regiocontrol.

Halogenation-Michael Addition Sequence

The cascade begins with iodocyclization of o-hydroxyphenyl enaminone 4 using N-iodosuccinimide (NIS), forming a iodonium intermediate that undergoes Michael addition with 2-bromo-N-(3-(propan-2-yloxy)propyl)acetamide (5 ). Sequential intramolecular cyclizations forge the chromeno[2,3-c]pyrrole framework while installing the chloro and propan-2-yloxypropyl groups in a single operation.

Table 2: Comparative Performance of Cascade vs. Multicomponent Methods

Metric Multicomponent Cascade
Average Yield 72% 68%
Reaction Steps 1 (three-component) 2 (sequential cyclizations)
Halogen Incorporation Pre-functionalized substrate In-situ generation
Purification Complexity Crystallization required Column chromatography

Solvent and Catalyst Optimization

Dimethylacetamide (DMAc) emerges as the optimal solvent for the cascade process due to its high polarity and ability to stabilize charged intermediates. Tetrabutylammonium fluoride (TBAF) serves dual roles as a phase-transfer catalyst and base, achieving turnover frequencies (TOF) of 12 h⁻¹ at 60°C.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthetic Routes

While the multicomponent approach offers atom economy (AE = 0.89 vs. 0.76 for cascade), its reliance on stoichiometric acetic acid raises concerns about waste management. The cascade method’s use of NIS (2.5 equiv.) necessitates costly iodine recovery systems but enables modular synthesis of derivatives.

Continuous Flow Implementation

Preliminary studies demonstrate that microreactor technology improves both methods:

  • Multicomponent: Residence time reduced from 20 h to 45 min at 140°C
  • Cascade: 98% conversion achieved in 12 min vs. 6 h batch mode

Equation 1: Space-Time Yield (STY) Enhancement $$ \text{STY}_{\text{flow}} = \frac{\text{Molar Productivity}}{\text{Reactor Volume} \times \text{Time}} = 8.2\ \text{mol·L}^{-1}\text{h}^{-1}\ \text{(vs. 0.4 batch)} $$

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the chromeno[2,3-c]pyrrole core allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The propan-2-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

1-(4-tert-Butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where its specific interactions with biological molecules can be beneficial.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Wirkmechanismus

The mechanism of action of 1-(4-tert-butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

Chromeno-pyrrole-diones exhibit diverse bioactivities depending on substituent patterns. Key analogues include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
Target Compound 1-(4-Tert-butylphenyl), 7-Cl, 2-[3-(propan-2-yloxy)propyl] ~479.93 High lipophilicity (logP ~4.2*), moderate aqueous solubility due to ether side chain
1-(4-Fluorophenyl)-7-methyl-2-(6-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Fluorophenyl), 7-Me, 2-(6-Me-pyridinyl) ~433.42 Enhanced polarity (fluorine, pyridine), lower logP (~3.1*)
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc) Cyclopropane core with tert-butylphenoxy and pyrrolidine ~364.48 Moderate lipophilicity (logP ~3.8*), diastereomer-sensitive reactivity

*Estimated via computational tools (e.g., ChemAxon).

Substituent-Driven Property Differences

  • Lipophilicity : The target compound’s tert-butyl group increases logP compared to the fluorophenyl-pyridinyl analogue . However, the propan-2-yloxypropyl chain mitigates hydrophobicity relative to purely alkyl substituents.
  • In contrast, the methyl group in the fluorophenyl analogue may enhance metabolic stability .
  • Synthetic Accessibility: The target compound’s synthesis likely involves multi-step functionalization similar to ’s method (71% yield for 15cc via phenol coupling and chromatography), though steric hindrance from tert-butyl may reduce efficiency .

NMR and Structural Insights

’s NMR comparison of Rapa analogues highlights how substituent placement alters chemical shifts in specific regions (e.g., positions 29–36 and 39–44) . For the target compound, the tert-butyl group is expected to induce upfield shifts in adjacent protons (e.g., aromatic protons near position 1), while the propan-2-yloxypropyl chain may create distinct splitting patterns in the aliphatic region. Such shifts could aid in structural validation or interaction studies.

Biologische Aktivität

1-(4-Tert-butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.

Chemical Structure

The compound can be represented by its IUPAC name and molecular formula:

  • IUPAC Name : 1-(4-tert-butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • Molecular Formula : C27H32ClN3O3

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-tert-butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For instance, derivatives of chromeno-pyrrole structures have shown cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Chromeno-Pyrrole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Induction of apoptosis
Compound BMCF-78.0Inhibition of cell proliferation
Compound CA5494.5DNA damage induction

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli64 µg/mL
Compound FBacillus subtilis16 µg/mL

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in cell signaling pathways or DNA replication processes. Research indicates that the presence of the chloro and tert-butyl groups enhances the lipophilicity and reactivity of the compound, potentially leading to improved bioavailability and efficacy.

Case Studies

  • Case Study on Anticancer Effects : A study conducted on a series of chromeno-pyrrole derivatives demonstrated that modifications at the phenyl ring significantly impacted their anticancer activity. The study found that introducing a tert-butyl group increased cytotoxicity against breast cancer cells by enhancing membrane permeability.
  • Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial properties of pyrrole derivatives revealed that substituents like chlorine and alkoxy groups increased the compounds' effectiveness against resistant strains of bacteria.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.